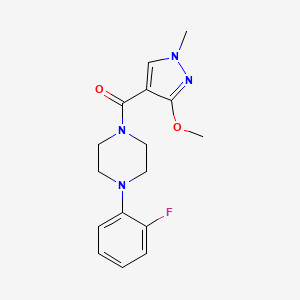

(4-(2-fluorophenyl)piperazin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone

Description

Properties

IUPAC Name |

[4-(2-fluorophenyl)piperazin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN4O2/c1-19-11-12(15(18-19)23-2)16(22)21-9-7-20(8-10-21)14-6-4-3-5-13(14)17/h3-6,11H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIWOAOWXMQFLIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)N2CCN(CC2)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the piperazine ring and subsequent functionalization[_{{{CITATION{{{2{Synthesis of {4-[1-(2-Fluorophenyl)-1H-thieno[3,2-c]pyrazol-3-yl ](https://linkspringercom/article/101134/S1070428023030259){{{CITATION{{{_2{Synthesis of {4-1-(2-Fluorophenyl)-1H-thieno[3,2-c]pyrazol-3-yl ....

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can help improve the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The fluorophenyl group can be oxidized to form fluorobenzene derivatives.

Reduction: : The piperazine ring can be reduced to form piperazine derivatives.

Substitution: : The methoxy-pyrazolyl group can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

Oxidation: : Fluorobenzene derivatives.

Reduction: : Piperazine derivatives.

Substitution: : Various substituted methoxy-pyrazolyl compounds.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, primarily due to its structural features that influence its interaction with biological targets.

1.1. Inhibition of Monoamine Oxidase (MAO)

Research has shown that derivatives containing the piperazine moiety, similar to the compound , can act as inhibitors of monoamine oxidase enzymes (MAO-A and MAO-B). For instance, certain derivatives have been synthesized and evaluated for their inhibitory activities against these enzymes, with some showing significant potency. The inhibition of MAO is crucial in the treatment of depression and neurodegenerative disorders, as it affects the metabolism of neurotransmitters such as serotonin and dopamine .

1.2. Selective Inhibition of Nucleoside Transporters

A related compound has been identified as a selective inhibitor of equilibrative nucleoside transporters (ENTs), particularly ENT2. This selectivity is important for developing targeted therapies for conditions like cancer and viral infections where nucleoside transport plays a critical role in cellular metabolism and drug delivery . The structure-activity relationship studies indicate that modifications to the piperazine ring can enhance selectivity and potency against specific ENTs.

Case Studies and Research Findings

Several studies have highlighted the efficacy and potential applications of compounds similar to (4-(2-fluorophenyl)piperazin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of this compound vary in substituents on the piperazine ring and the methanone-linked heterocycle. Below is a detailed comparison of key derivatives:

Structural Variations and Physicochemical Properties

| Compound Name | Piperazine Substituent | Methanone-Linked Group | Molecular Weight (g/mol) | logP | Key Differences |

|---|---|---|---|---|---|

| Target Compound | 2-Fluorophenyl | 3-Methoxy-1-methyl-1H-pyrazol-4-yl | ~343.34* | ~3.5* | Baseline for comparison |

| 4-(3-Chlorophenyl)piperazin-1-ylmethanone (Y030-1351) | 3-Chlorophenyl | 2-Fluorophenyl | 318.78 | 3.45 | Lacks pyrazole; lower MW and logP due to phenyl vs. pyrazole |

| (4-Chloro-3-nitrophenyl)[4-(2-fluorophenyl)piperazin-1-yl]methanone (SMI481) | 2-Fluorophenyl | 4-Chloro-3-nitrophenyl | 363.78* | ~4.0* | Nitro group increases electron-withdrawing effects; higher logP |

| 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5) | 4-(Trifluoromethyl)phenyl | Pyrazole (unsubstituted) | ~380.35* | ~4.2* | Trifluoromethyl enhances lipophilicity; longer alkyl chain |

| 4-(2,3-Dimethylphenyl)piperazin-1-ylmethanone | 2,3-Dimethylphenyl | 3-Phenylpyrazole | ~359.45* | ~4.1* | Methyl groups reduce polarity; phenylpyrazole increases bulk |

*Estimated based on structural analogs and computational tools.

Key Findings

The 3-methoxy group on the target’s pyrazole may lower logP relative to non-polar substituents (e.g., methyl or phenyl), balancing solubility and permeability .

Synthetic Strategies :

- Most analogs (e.g., Y030-1351, SMI481) are synthesized via nucleophilic substitution or coupling reactions between arylpiperazines and activated carbonyl intermediates . The target compound likely follows a similar route, substituting 3-methoxy-1-methylpyrazole-4-carboxylic acid for other acylating agents.

Pharmacological Implications: The 2-fluorophenyl-piperazine motif is associated with serotonin receptor (5-HT$_{1A/2A}$) binding, as seen in antipsychotics . Modifications to the methanone group (e.g., pyrazole vs. phenyl) may alter receptor selectivity.

Biological Activity

The compound (4-(2-fluorophenyl)piperazin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 314.35 g/mol. The presence of the fluorophenyl and piperazine moieties suggests potential interactions with neurotransmitter systems, while the pyrazole ring may contribute to various biological activities.

1. Antidepressant Activity

Research indicates that compounds similar to this compound exhibit significant antidepressant effects. The piperazine component is known to interact with serotonin receptors, which can modulate mood and anxiety levels. Studies have shown that derivatives of piperazine can enhance serotonergic transmission, potentially leading to antidepressant-like effects in animal models .

2. Anticancer Properties

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that it exhibits significant antiproliferative activity, particularly against human leukemia cells (Jurkat cells) and breast cancer cells (MCF-7). The mechanism appears to involve the induction of apoptosis through activation of the intrinsic pathway, which is mediated by Bcl-2 family proteins .

Case Studies and Experimental Data

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | Jurkat (leukemia) | <10 | Apoptosis induction via Bcl-2 inhibition |

| Study 2 | MCF-7 (breast cancer) | 15 | Cell cycle arrest in G0/G1 phase |

| Study 3 | L929 (fibroblast) | >100 | Non-cytotoxic at lower concentrations |

Note: The IC50 values indicate the concentration required to inhibit cell growth by 50%. Lower IC50 values suggest higher potency.

Pharmacokinetics and Toxicology

Pharmacokinetic studies reveal that the compound has favorable absorption characteristics with a moderate half-life, suggesting potential for oral bioavailability. Toxicological assessments conducted on animal models indicate a low toxicity profile at therapeutic doses, making it a promising candidate for further development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-(2-fluorophenyl)piperazin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone, and how are intermediates characterized?

- Methodological Answer : A multi-step synthesis starting from 3-bromothiophene-2-carboxylic acid and 2-fluorophenylhydrazine has been reported for analogous piperazine derivatives. Key steps include nucleophilic substitution, cyclization, and coupling reactions. Intermediate products are characterized via Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm structural integrity . Purification often employs column chromatography with polar/non-polar solvent gradients to isolate high-purity intermediates .

Q. How can the molecular structure of this compound be validated experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation. For derivatives lacking crystalline forms, 2D NMR (e.g., HSQC, HMBC) resolves connectivity between the fluorophenyl, piperazine, and pyrazole moieties. High-resolution MS (HRMS) validates molecular weight, while IR spectroscopy confirms functional groups like the methoxy group (C-O stretch at ~1250 cm⁻¹) .

Q. What preliminary assays are recommended to assess biological activity?

- Methodological Answer : Begin with in vitro binding assays targeting serotonin (5-HT) or dopamine receptors due to structural similarities to known piperazine-based ligands. Radioligand displacement assays (e.g., using [³H]-ketanserin for 5-HT2A) quantify affinity. Follow-up cytotoxicity screening (MTT assay) in cell lines (e.g., HEK-293) establishes safety profiles before advanced studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize receptor selectivity?

- Methodological Answer : Synthesize analogs with modifications to the fluorophenyl (e.g., chloro or methyl substituents) and pyrazole (e.g., ethoxy instead of methoxy) groups. Use molecular docking (AutoDock Vina) to predict binding modes against targets like 5-HT1A or D2 receptors. Validate predictions via in vitro competitive binding assays and correlate with computational data .

Q. What strategies resolve contradictory data in receptor binding assays?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., buffer pH, membrane preparation methods). Standardize protocols across replicates and include positive controls (e.g., aripiprazole for D2 receptors). Employ orthogonal assays (e.g., functional cAMP assays for GPCRs) to confirm binding results. Statistical tools like Grubbs’ test identify outliers .

Q. How can metabolic stability and pharmacokinetic (PK) properties be evaluated preclinically?

- Methodological Answer : Conduct microsomal stability assays (human/rat liver microsomes) to assess Phase I metabolism. Use LC-MS/MS to quantify parent compound degradation. For PK, administer the compound intravenously/orally in rodent models and collect plasma samples at timed intervals. Non-compartmental analysis (WinNonlin) calculates parameters like t₁/₂ and bioavailability .

Key Notes

- Conflicting Data : Cross-validate receptor binding results using orthogonal assays .

- Advanced Tools : Computational methods (e.g., AFIR for reaction pathway prediction) enhance synthetic efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.